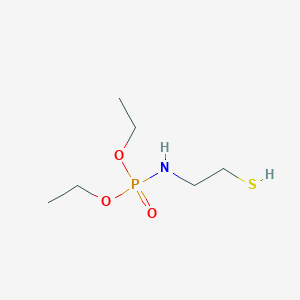
Diethyl N-(2-sulfanylethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy(2-mercaptoethylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethoxy(2-mercaptoethylamino)phosphine oxide typically involves the reaction of diethoxyphosphine with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5O)2P+HSCH2CH2NH2→(C2H5O)2P(O)SCH2CH2NH2
Industrial Production Methods: In an industrial setting, the production of diethoxy(2-mercaptoethylamino)phosphine oxide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol, and the reaction is typically carried out at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: Diethoxy(2-mercaptoethylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Diethoxy(2-mercaptoethylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethoxy(2-mercaptoethylamino)phosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These interactions can lead to the formation of coordination complexes with metals or the modification of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.
Comparación Con Compuestos Similares
- Dimethylphosphine oxide
- Diphenylphosphine oxide
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
Comparison: Diethoxy(2-mercaptoethylamino)phosphine oxide is unique due to the presence of both amino and mercapto groups, which provide additional sites for chemical modification and interaction. This distinguishes it from other phosphine oxides, which may lack these functional groups and, consequently, have different reactivity and applications.
Propiedades
Número CAS |
77713-15-6 |
|---|---|
Fórmula molecular |
C6H16NO3PS |
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylamino)ethanethiol |
InChI |
InChI=1S/C6H16NO3PS/c1-3-9-11(8,10-4-2)7-5-6-12/h12H,3-6H2,1-2H3,(H,7,8) |
Clave InChI |
OMAAWZXDBQEZIM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NCCS)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


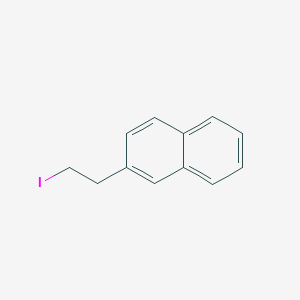
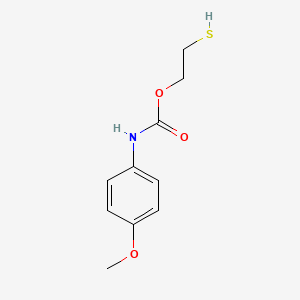
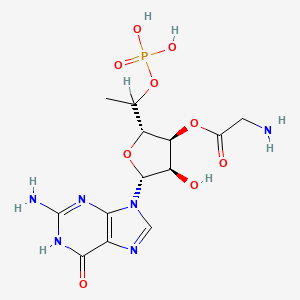
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
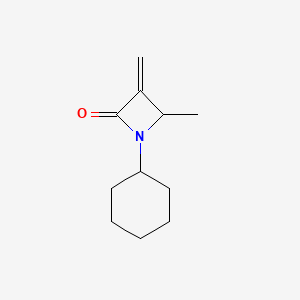
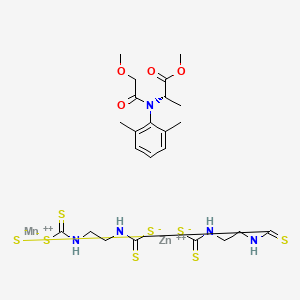
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
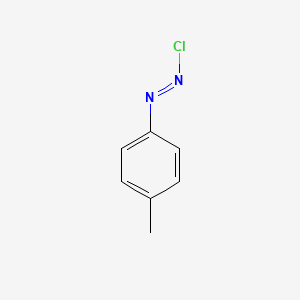
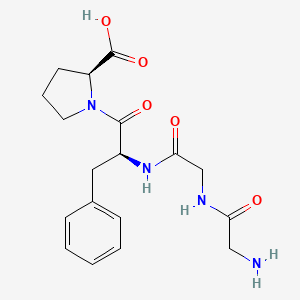
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
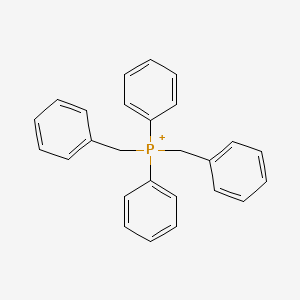
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
